4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2'-[1,3]dioxolan]-4-YL acetate
Description
This compound is a spirocyclic derivative featuring a pyrano[3,4-F]indolizine core fused with a [1,3]dioxolan ring. The spiro junction at position 6 creates a unique three-dimensional geometry, while the ethyl and acetate substituents at position 4 influence its electronic and steric properties. Its synthesis likely involves multi-step cyclization and functionalization reactions, akin to methods described for structurally related spiro compounds .
Properties
Molecular Formula |
C17H19NO7 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
(4'-ethyl-3',10'-dioxospiro[1,3-dioxolane-2,6'-7,8-dihydro-1H-pyrano[3,4-f]indolizine]-4'-yl) acetate |
InChI |
InChI=1S/C17H19NO7/c1-3-16(25-10(2)19)12-8-13-17(23-6-7-24-17)4-5-18(13)14(20)11(12)9-22-15(16)21/h8H,3-7,9H2,1-2H3 |
InChI Key |
ZHMUALLEENJUCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
Typical synthesis of spiro[pyranoindolizine] derivatives involves:
- An indolizine or pyranoindolizine precursor, often prepared via cyclization of pyridine derivatives with suitable aldehydes or ketones.
- Formation of the 1,3-dioxolane ring by acetalization of a ketone or aldehyde with ethylene glycol under acidic conditions.
- Introduction of ethyl substituent via alkylation or from ethyl-substituted starting materials.
- Oxidation steps to install the dioxo (keto) groups at specific positions.
Synthetic Route Outline
Synthesis of Pyrano[3,4-f]indolizine Core
- Condensation of a suitable amino pyridine derivative with an α,β-unsaturated carbonyl compound or aldehyde to form the indolizine ring system.
- Intramolecular cyclization under acidic or basic catalysis to close the pyrano ring.
Spirocyclization with 1,3-Dioxolane Formation
- The keto group on the pyranoindolizine intermediate is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane ring via acetalization.
- This step generates the spiro center at the junction of the pyranoindolizine and dioxolane rings.
-
- Alkylation of the appropriate position (position 4 in this case) using ethyl halides under basic conditions or via ethyl-substituted aldehydes in the initial condensation step.
- Alternatively, ethyl substitution can be introduced through selective reduction or alkylation reactions on the intermediate.
-
- Selective oxidation using reagents such as PCC (pyridinium chlorochromate), Dess–Martin periodinane, or other mild oxidants to convert hydroxyl or intermediate groups to keto groups at positions 3 and 10.
- Control of reaction conditions is critical to avoid overoxidation or ring opening.
Acetylation of Hydroxyl Group (if present)
- If the final compound includes an acetate ester, acetylation is performed using acetic anhydride or acetyl chloride in the presence of base (e.g., pyridine) to protect or modify hydroxyl groups.
Reaction Conditions and Yields
- Typical solvents: Dichloromethane, ethanol, or acetonitrile for acetalization and alkylation steps.
- Catalysts: Acid catalysts for acetal formation; bases such as potassium carbonate or sodium hydride for alkylation.
- Temperature: Room temperature to reflux depending on step.
- Purification: Column chromatography or recrystallization to isolate pure spiro compound.
- Yields: Reported yields for similar spiro compounds range from 40% to 75% depending on step optimization.
Data Table of Key Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Expected Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Amino pyridine + aldehyde, acid/base catalysis | 60-70 | Formation of pyranoindolizine core |
| 2 | Acetalization (Spirocyclization) | Ethylene glycol, acid catalyst, DCM or EtOH | 50-65 | Formation of 1,3-dioxolane ring |
| 3 | Alkylation (Ethyl introduction) | Ethyl halide, base (K2CO3), DMF or acetonitrile | 45-60 | Position-selective alkylation |
| 4 | Oxidation | PCC or Dess–Martin periodinane, DCM | 55-70 | Keto group formation at C3, C10 |
| 5 | Acetylation (if acetate present) | Acetic anhydride, pyridine, RT | 70-80 | Ester formation for acetate group |
Research Findings and Literature Insights
- The compound is related to a class of spirocyclic molecules studied for biological activity, including antibiotic and antiviral properties.
- The spiro fusion of the dioxolane ring provides conformational rigidity and stability, which is beneficial for pharmacological applications.
- Preparation methods emphasize mild conditions to preserve the integrity of the spiro center and avoid hydrolysis of the acetal.
- No direct commercial synthesis protocols are publicly available for this exact compound; however, the synthetic strategy aligns with known methods for spiro[pyranoindolizine] derivatives documented in peer-reviewed literature.
- Analytical techniques such as NMR, IR, and mass spectrometry are used to confirm the structure and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2’-[1,3]dioxolan]-4-YL acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2’-[1,3]dioxolan]-4-YL acetate has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including anticancer agents.
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Biological Studies: Its derivatives are studied for their biological activities, including enzyme inhibition and cytotoxicity.
Mechanism of Action
The mechanism of action of 4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2’-[1,3]dioxolan]-4-YL acetate involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit DNA topoisomerase I, leading to DNA damage and cell death . This mechanism is particularly relevant in the context of anticancer research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spiro Motifs
(a) (400-Acetyloxy-1,3,10,10-trioxo-1,3,4,4a,4b,5,6,7,9,9a-decahydrospiro[indene-2,9(10)-pyrano[4,3-a]pyrrolizin]-3(10)-yl)methyl Acetate
- Core Structure: Combines a decahydrospiro[indene-pyrano-pyrrolizin] system with multiple oxo groups.
- Key Differences : Higher saturation (decahydro vs. tetrahydro) and additional oxo groups enhance polarity but reduce conformational flexibility compared to the target compound.
- Synthesis : Likely involves cycloaddition and oxidation steps, similar to methods in .
(b) 1'-Allyl-1-(3,4-dimethylbenzoyl)-2-(4-methyl-1,3-thiazol-5-yl)-1,2,5,6,7,7a-hexahydrospiro[pyrrolizine-3,3'-indolin]-2'-one
- Core Structure : Spiro[pyrrolizine-indolin] with a thiazole substituent.
- Key Differences: The pyrrolizine-indolin core lacks the pyrano[3,4-F]indolizine system, and the thiazole group introduces distinct electronic effects.
Functional Group Analogues
(a) (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
- Core Structure: Shares the pyrano[3,4-F]indolizine backbone but replaces the [1,3]dioxolan ring with a hydroxyl group.
- Key Differences : The absence of the spiro-dioxolan ring simplifies the structure, while the hydroxyl group increases hydrophilicity.
(b) 3,6-Dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[3,4-b]indol-5-one
- Core Structure: Pyrano[3,4-b]indol with a pyrazole substituent.
- Key Differences : The pyrazole ring introduces nitrogen-rich pharmacophoric elements, contrasting with the dioxolan’s oxygen-based electronics.
- Synthesis : Involves esterification and cyclization steps, differing from the target compound’s likely pathway .
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and what critical parameters influence yield and purity?
Methodological Answer: The synthesis involves a multi-step process, including cyclization and functionalization. Key steps include:
- Reaction Conditions : Rapid heating (>100°C within <45 minutes) to avoid side reactions, as seen in the asymmetric synthesis of related intermediates .
- Catalysts : Use of chiral catalysts (e.g., enantioselective catalysts) to control stereochemistry, critical for spirocyclic frameworks .
- Crystallization : Addition of anti-solvents (e.g., ethanol or acetonitrile) to precipitate the product, enhancing purity .
Data Table :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Heating Rate | >100°C in <45 min | Prevents decomposition |
| Catalyst Loading | 5-10 mol% | Ensures enantioselectivity |
| Solvent System | Polar aprotic (e.g., DMF) | Facilitates cyclization |
Q. How is the spirocyclic structure of this compound validated experimentally?
Methodological Answer: Structural validation employs:
- X-ray Crystallography : Resolves spiro-junction geometry and confirms stereochemistry .
- NMR Spectroscopy : Key signals include:
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in ring-opening or functionalization reactions?
Methodological Answer:
- Kinetic Analysis : Monitor reaction intermediates via LC-MS or in situ FTIR to track bond cleavage (e.g., dioxolane ring opening) .
- Computational Modeling : Density Functional Theory (DFT) predicts activation energies for spirocyclic rearrangements .
Key Finding : Steric hindrance at the spiro center reduces reactivity, favoring ring-opening under acidic conditions .
Q. What strategies resolve contradictions in spectral data during structural characterization?
Methodological Answer:
- Dynamic NMR : Resolves overlapping signals caused by conformational flexibility in the pyranoindolizine moiety .
- Isotopic Labeling : Deuterated analogs clarify ambiguous proton environments (e.g., exchangeable hydroxyl protons) .
Example : Discrepancies in carbonyl signals (δ 170 vs. 175 ppm) may arise from solvent polarity effects, requiring standardized DMSO-d⁶ measurements .
Q. How can environmental fate studies be designed to assess this compound’s persistence and degradation pathways?
Methodological Answer:
Q. What in vitro assays are suitable for probing interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against topoisomerase I (a target of camptothecin analogs) using fluorescence-based DNA unwinding assays .
- Molecular Docking : Use AutoDock Vina to model binding to the ATP-binding pocket of kinases, guided by the compound’s electron-withdrawing groups .
Challenge : Low solubility in aqueous buffers may require DMSO co-solvents (<1% v/v) to avoid artifactual inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
